2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid
Description
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALCSQHDRWTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Formation of the Amide Bond: The protected amino compound is then reacted with octanoic acid or its derivatives to form the desired amide bond. This step often requires coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reagents: DCC, EDC, and hydroxybenzotriazole (HOBt) are frequently used in coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions with other amino acids result in the formation of peptide chains.
Scientific Research Applications
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules for research purposes.
Drug Development: It plays a role in the development of peptide-based drugs, offering a means to protect and manipulate amino groups during synthesis.
Mechanism of Action
The primary mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This protection is crucial in peptide synthesis, where selective reactions are necessary to build specific peptide sequences. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in subsequent reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below compares structural features, molecular formulas, and key properties of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid with related Fmoc-protected N-methyl amino acids:
*Estimated based on homologous series.
Key Observations :
- Carbon Chain Length: The target compound’s octanoic acid backbone confers greater hydrophobicity compared to shorter-chain analogs (e.g., pentanoic or propanoic acid derivatives), which may influence solubility and aggregation behavior .
- Synthetic Utility : Shorter-chain analogs like Fmoc-N-methyl-L-alanine are widely used in solid-phase peptide synthesis (SPPS) due to their balance of reactivity and solubility, while longer-chain derivatives may require optimized coupling conditions .
Research Findings and Challenges
- Solubility Issues: Longer alkyl chains (e.g., octanoic acid) reduce aqueous solubility, necessitating the use of organic co-solvents (e.g., DMF or DCM) in synthesis .
- Analytical Limitations: Discrepancies in estimated vs. experimental solubility values (e.g., for ozonolysis products in ) underscore the need for empirical validation of physicochemical properties .
Biological Activity
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid, commonly referred to as Fmoc-MeAoc(2)-OH, is a synthetic compound widely utilized in peptide synthesis due to its protective Fmoc (fluorenylmethoxycarbonyl) group. This compound is characterized by its unique structure, which allows for selective reactions during the synthesis of peptides and other biomolecules.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 395.5 g/mol
- CAS Number : 1698469-64-5
The Fmoc group serves as a temporary protective group for amino functionalities, preventing unwanted side reactions during peptide synthesis. This protection is essential for the sequential assembly of amino acids in a controlled manner.
The primary biological activity of this compound lies in its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in subsequent reactions. This mechanism is crucial for:
- Peptide Bond Formation : Facilitates the coupling of amino acids to form peptides.
- Selective Deprotection : Enables specific amino acids to be activated at desired stages of synthesis.
Applications in Research and Drug Development
- Peptide Synthesis : The compound is extensively used in solid-phase peptide synthesis (SPPS), where it aids in the construction of various peptides and proteins.
- Bioconjugation : It allows for the attachment of peptides to other biomolecules, enhancing their functionality and targeting capabilities.
- Drug Development : The compound is instrumental in creating peptide-based therapeutics, particularly those targeting specific biological pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using Fmoc-MeAoc(2)-OH significantly improved the yield and purity of synthesized peptides compared to traditional methods. The research indicated an increase in coupling efficiency when employing this compound as a protective agent.
Case Study 2: Bioconjugation Techniques
Research involving bioconjugation has shown that incorporating Fmoc-MeAoc(2)-OH into peptide sequences enhanced binding affinity to target receptors, making it a valuable tool in drug design.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Application |
|---|---|---|
| Fmoc-Ala-OH | Fmoc-Ala-OH | General peptide synthesis |
| Fmoc-Gly-OH | Fmoc-Gly-OH | Used for glycine incorporation |
| Fmoc-Leu-OH | Fmoc-Leu-OH | Important for hydrophobic peptides |
These compounds share the common feature of having an Fmoc protecting group but differ in their side chains, influencing their reactivity and application scope.
Q & A
Q. What are the key steps in synthesizing 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid, and how is purity ensured?
- Methodological Answer : Synthesis typically involves sequential Fmoc protection, coupling, and deprotection steps. Critical steps include:
Fmoc Protection : The amino group is protected using 9-fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (pH 8–9) to prevent unwanted side reactions .
Coupling Reaction : Activation of the carboxyl group using reagents like HBTU or DCC in solvents such as DMF, followed by reaction with methylamine .
Deprotection : The Fmoc group is removed using piperidine or DBU in DMF, ensuring selective cleavage without disrupting the methylamino group .
- Purity Control : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor intermediates and final product purity (>95% by HPLC) .
Q. Why is the Fmoc group preferred over other protecting groups in peptide synthesis involving this compound?
- Methodological Answer : The Fmoc group offers:
- Orthogonal Stability : Removed under mild basic conditions (e.g., piperidine), leaving acid-labile groups (e.g., tert-butyl) intact, which is critical for stepwise peptide elongation .
- UV Detectability : The fluorenyl moiety enables UV monitoring at 301 nm, facilitating real-time reaction tracking during automated synthesis .
- Minimal Side Reactions : Unlike Boc (tert-butoxycarbonyl), Fmoc avoids strong acidic conditions that could hydrolyze the methylamino group .
Advanced Research Questions
Q. How can conflicting NMR data for 2-[Fmoc(methyl)amino]octanoic acid be resolved during characterization?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Dynamic Stereochemistry : The methylamino group’s rotational barriers can cause splitting. Use variable-temperature NMR to assess conformational exchange .
- Impurity Interference : Co-eluting byproducts (e.g., diastereomers) may mimic signals. Validate with 2D NMR (COSY, HSQC) and cross-check via high-resolution mass spectrometry (HRMS) .
- Example : In , a methoxyphenyl-substituted analog showed signal broadening at 25°C, resolved at −20°C, confirming rotational hindrance .
Q. What strategies optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Low coupling yields (e.g., <80%) can result from steric hindrance or poor solubility. Mitigation strategies include:
- Solvent Optimization : Use DMF:DCM (1:1) to enhance resin swelling and reagent access .
- Double Coupling : Repeat the coupling step with fresh reagents to ensure complete reaction .
- Microwave Assistance : reports a 20% yield increase for similar Fmoc-amino acids using microwave-assisted SPPS (50°C, 10 min) .
Q. How does the octanoic acid chain influence solubility and stability in aqueous versus organic media?
- Methodological Answer : The hydrophobic octanoic chain:
- Reduces Aqueous Solubility : Requires >30% acetonitrile in HPLC mobile phases for elution .
- Enhances Lipid Membrane Interaction : Critical for cell-penetrating peptide studies (e.g., drug delivery systems), as noted in for fluorophenyl analogs .
- Stability Trade-offs : While stable in organic solvents (DMF, THF), prolonged aqueous exposure at pH >8 may hydrolyze the methylamino group. Pre-formulate with cyclodextrins or surfactants for in vitro assays .
Q. What analytical methods are recommended for detecting degradation products under varying pH conditions?
- Methodological Answer :
- For Acidic Degradation (pH <3) : Use LC-MS to identify hydrolyzed Fmoc byproducts (e.g., fluorenylmethanol fragments) .
- For Basic Degradation (pH >10) : Monitor methylamino group hydrolysis via NMR (loss of CH3-NH signal at δ 2.8 ppm) and quantify residual compound via UV-Vis .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation kinetics using Arrhenius modeling .
Q. How can researchers design interaction studies to evaluate this compound’s binding to serum proteins?
- Methodological Answer :
- Fluorescence Quenching : Incubate with bovine serum albumin (BSA) and measure tryptophan fluorescence quenching (λex 280 nm, λem 340 nm). Calculate binding constants via Stern-Volmer plots .
- Surface Plasmon Resonance (SPR) : Immobilize BSA on a CM5 chip and measure real-time binding kinetics (ka, kd) at varying compound concentrations .
- Competitive Assays : Use warfarin or ibuprofen as site-specific probes to identify binding pockets on albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
